(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3S)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVFFMHVMDEWDH-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2CC[C@@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a carbonyl compound to form an intermediate, which then undergoes cyclization.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions. For instance, the reaction of a cyclohexyl halide with the pyrrolidine ring can introduce the cyclohexyl group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to the dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group or the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various halides, acids, or bases can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Therapeutic Applications
1.1 Oncology
Recent studies have highlighted the potential of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in cell signaling pathways that regulate cell growth and survival, making it a significant target in cancer therapy. The compound has demonstrated efficacy in inhibiting the proliferation of certain hematologic tumors, suggesting its potential use in treating malignancies associated with aberrant PI3K signaling .
1.2 Immunology
The compound has also been investigated for its immunomodulatory effects. It exhibits inhibitory actions on interleukin-2 production and B cell proliferation, which are critical in the context of autoimmune diseases and organ transplantation. These properties indicate its potential utility as an immunosuppressive agent to prevent graft rejection in transplant patients or to manage autoimmune disorders .
1.3 Neuropharmacology
In the realm of neuropharmacology, this compound has been explored for its effects on neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in treating mood disorders or cognitive dysfunctions. However, further research is necessary to elucidate its specific mechanisms of action within the central nervous system .
Mechanistic Insights
The pharmacological activities of this compound can be attributed to its ability to modulate key signaling pathways:
- PI3K Pathway: Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies.
- Cytokine Production: By inhibiting IL-2 production, the compound may effectively reduce immune responses that contribute to autoimmune conditions.
Case Studies and Research Findings
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylpyrrolidine: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminopyrrolidine: Lacks the cyclohexyl group, affecting its lipophilicity and biological activity.
Cyclohexylamine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Uniqueness
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to the combination of the cyclohexyl group and the pyrrolidine ring with an amine substitution. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexyl group attached to a pyrrolidine ring with an amine substitution. This structure enhances its lipophilicity and reactivity, making it suitable for various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s ability to penetrate lipid membranes, facilitating interactions with hydrophobic environments within cells.
1. Receptor Interactions
Research indicates that this compound may influence various receptor systems in the body, including neurotransmitter receptors. Its structural similarity to known psychoactive compounds suggests potential applications in neuropharmacology.
2. Effects on Cell Signaling
The compound has been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism. Such modulation can lead to significant changes in cellular behavior, which is critical for therapeutic applications .
3. In Vitro Studies
In vitro assays have demonstrated that this compound exhibits activity against certain cancer cell lines, suggesting its role as a potential anticancer agent. The compound's effects on cell viability and proliferation have been documented in several studies .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that the compound significantly reduced neuronal apoptosis and improved cell survival rates compared to controls. This suggests a potential role in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound against breast cancer cell lines. The findings revealed that this compound inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways, highlighting its therapeutic potential in oncology .
Table 1: Summary of Biological Activities
| Mechanism | Description | Impact |
|---|---|---|
| Hydrogen Bonding | Forms bonds with biomolecules | Influences activity |
| Lipophilicity | Enhances membrane penetration | Facilitates interaction |
| Gene Expression Modulation | Alters expression profiles | Affects cellular behavior |
Q & A
Q. What analytical methods are recommended for confirming the structural identity and purity of (S)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride?
To ensure structural fidelity, use a combination of NMR spectroscopy (¹H and ¹³C) for stereochemical confirmation and HPLC with chiral stationary phases to verify enantiomeric purity. Mass spectrometry (MS) is critical for molecular weight validation. For purity assessment, employ ion chromatography to quantify chloride counterions and Karl Fischer titration for residual solvent analysis. Cross-referencing with synthetic intermediates (e.g., free amine precursors) can resolve ambiguities in spectral assignments .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Follow PPE guidelines : nitrile gloves, lab coats, and safety goggles. Use fume hoods during weighing and synthesis to minimize inhalation risks. For waste disposal, segregate aqueous and organic residues, neutralize acidic/basic waste, and collaborate with certified hazardous waste management services to comply with EPA and ECHA regulations .
Q. How can researchers optimize the synthesis of this compound to maximize yield?
Adopt Schlenk-line techniques under inert atmospheres to prevent amine oxidation. Use high-purity hydrochloric acid for salt formation and monitor pH to avoid over-acidification. Employ recrystallization from ethanol/water mixtures (1:3 v/v) to enhance purity. Continuous monitoring via in-line FTIR ensures reaction completion .
Advanced Research Questions
Q. How should researchers address contradictions between experimental spectral data and computational predictions for this compound?
First, verify computational parameters (e.g., DFT functional, solvent model). If discrepancies persist, consider synthesis byproducts (e.g., oxidation to ketones or cyclopropane ring-opening products). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with single-crystal X-ray diffraction for absolute configuration confirmation .
Q. What methodological strategies are effective in studying the compound’s stability under physiological conditions?
Design accelerated stability studies using buffers (pH 1–9) and temperatures (25–60°C). Monitor degradation via UPLC-MS/MS and identify products using high-resolution MS . For light sensitivity, conduct ICH Q1B photostability testing .
Q. How can enantiomeric impurities impact pharmacological studies, and what resolution techniques are recommended?
Even 1% impurities can skew receptor binding assays. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for separation. For bulk resolution, diastereomeric salt formation with L-tartaric acid in methanol/water is effective. Validate purity with polarimetry and vibrational circular dichroism (VCD) .
Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action in neurological targets?
Employ radioligand displacement assays (e.g., using ³H-labeled ligands) for affinity quantification. For functional activity, use patch-clamp electrophysiology on transfected HEK293 cells expressing target ion channels. Molecular dynamics simulations (e.g., GROMACS) can predict binding poses in silico .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Evaluate pharmacokinetic factors : use LC-MS/MS to measure plasma/brain concentrations and check for blood-brain barrier penetration. Assess metabolite activity via hepatic microsome incubations. Consider species-specific metabolic differences using cytochrome P450 inhibition assays .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
Implement quality-by-design (QbD) principles : standardize synthetic protocols (e.g., reaction time, temperature ranges). Use design of experiments (DoE) to identify critical parameters. Include internal reference standards (e.g., commercial kinase inhibitors) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
